molecular formula C10H18N2O4 B8135385 tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate

tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate

Cat. No.: B8135385
M. Wt: 230.26 g/mol
InChI Key: QFZBOLMGOABJOF-UHFFFAOYSA-N
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Description

Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C10H18N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Hydroxycarbamation of Cyclobutylamine: : This involves reacting cyclobutylamine with hydroxycarbamic acid under controlled conditions to form the desired compound.

  • Tert-Butylation: : The hydroxycarbamoyl group can be further modified by tert-butylation to enhance its stability and reactivity.

Industrial Production Methods

In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

  • Catalysts: : Specific catalysts are used to facilitate the reaction and improve yield.

  • Temperature and Pressure Control: : The reaction conditions, including temperature and pressure, are carefully controlled to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Oxidation Products: : Various oxidized derivatives of the compound.

  • Reduced Derivatives: : Reduced forms of the compound with different functional groups.

  • Substituted Derivatives: : Compounds with new functional groups introduced through substitution reactions.

Scientific Research Applications

Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and chemical research.

  • Biology: : Studied for its potential biological activities and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various medical applications.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: : The compound may inhibit certain enzymes, leading to its biological effects.

  • Receptor Binding: : It may bind to specific receptors, triggering downstream signaling pathways.

  • Pathway Modulation: : The compound can modulate various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: can be compared with other similar compounds, such as:

  • Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

  • N-Boc-hydroxylamine

  • Tert-butyl N-(3-hydroxy-1-methyl-cyclobutyl)carbamate

This compound .

Properties

IUPAC Name

tert-butyl N-[3-(hydroxycarbamoyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-4-6(5-7)8(13)12-15/h6-7,15H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZBOLMGOABJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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